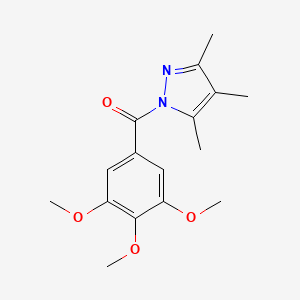
4-chlorophenyl 2,1,3-benzothiadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-chlorophenyl 2,1,3-benzothiadiazole-5-carboxylate often involves complex chemical reactions, aiming to introduce specific functional groups or to construct the benzothiadiazole ring. For instance, a method for synthesizing derivatives involves the reaction of 5-substituted-2-aminobenzenethiols with acrylic acids, yielding substituted benzothiazoles in a single step, highlighting the efficiency and versatility of synthesis techniques for these compounds (Upreti et al., 1996).
Molecular Structure Analysis
Molecular structure analysis of benzothiadiazole derivatives, including 4-chlorophenyl variants, often utilizes X-ray crystallography and computational methods like density functional theory (DFT) to elucidate the arrangement of atoms within the molecule. These studies reveal the planarity of the benzothiadiazole core and the spatial orientation of substituents, which are critical for understanding the compound's electronic properties and reactivity (Kerru et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 4-chlorophenyl 2,1,3-benzothiadiazole-5-carboxylate derivatives can vary widely, including polymerization, functionalization, and coupling reactions. These reactions are foundational for creating materials with desirable electronic and optical properties. For example, direct arylation polycondensation has been used to synthesize donor–acceptor conjugated polymers based on benzothiadiazole, demonstrating the role of chemical reactivity in developing new materials (Wang et al., 2014).
Physical Properties Analysis
The physical properties of 4-chlorophenyl 2,1,3-benzothiadiazole-5-carboxylate derivatives, such as thermal stability, solubility, and melting point, are crucial for their application in various domains. These properties are influenced by the molecular structure and the presence of specific functional groups. Research into these aspects provides insights into the material's suitability for applications in organic electronics and optoelectronic devices.
Chemical Properties Analysis
The chemical properties, including reactivity, photophysical properties, and electrochemical behavior, are integral to the application of benzothiadiazole derivatives in fields such as photovoltaics and light-emitting diodes (LEDs). The electron-withdrawing nature of the benzothiadiazole unit, coupled with substituents like the 4-chlorophenyl group, affects the compound's ability to participate in electron transfer processes, which is fundamental to their function in electronic devices (Hu et al., 2014).
Propriétés
IUPAC Name |
(4-chlorophenyl) 2,1,3-benzothiadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2S/c14-9-2-4-10(5-3-9)18-13(17)8-1-6-11-12(7-8)16-19-15-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKDYPGHJDWSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=CC3=NSN=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,2,5]thiadiazole-5-carboxylic acid 4-chloro-phenyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-2-hydroxypropyl}sulfamate](/img/structure/B5676311.png)
![2-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-5-carboxamide dihydrochloride](/img/structure/B5676312.png)
![N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5676320.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5676323.png)
![8-(5-chloro-2-methoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5676329.png)

![1-{4-methyl-2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]pyrimidin-5-yl}ethanone](/img/structure/B5676343.png)
![1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5676347.png)
![2-methyl-6-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5676355.png)
![1-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5676358.png)
![1,1',3',5'-tetramethyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H,1'H-3,4'-bipyrazole](/img/structure/B5676360.png)


![1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5676390.png)